5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole
Overview
Description
5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperidin-4-yl group at the 2-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole is the 5’UTR Stem-Loop Driven α-Synuclein mRNA Translation and Prion Protein mRNA Translation . These targets play a crucial role in the regulation of protein synthesis in cells.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the regulation of protein synthesis. By interacting with the mRNA translation sites, it can potentially influence the production of α-Synuclein and Prion Proteins . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminophenol with 4-piperidone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidinyl group or to reduce any oxidized forms of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: This compound shares a similar structure but has a benzimidazole ring instead of a benzoxazole ring.
5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone: Another structurally related compound with potential biological activities.
Uniqueness
5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both a benzoxazole ring and a piperidinyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-piperidin-4-yl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQQZDBUIIQFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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